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Compound of Interest

Compound Name:

(S)-3-(4-(2-Chloro-5-

iodobenzyl)phenoxy)tetrahydrofur

an

Cat. No.: B161072 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry,

enabling the formation of carbon-carbon bonds to aromatic rings. In the industrial synthesis of

Empagliflozin, a potent and selective SGLT2 inhibitor, the Friedel-Crafts reaction is a critical

step for constructing the diarylmethane core structure. This is typically achieved through the

acylation of an aromatic substrate, such as fluorobenzene or phenetole, with a substituted

benzoyl chloride, followed by reduction of the resulting diarylketone. This application note

provides detailed protocols for this key synthetic transformation, summarizing various reported

methodologies and their associated quantitative data.

Experimental Protocols
The synthesis of the diarylketone intermediate for Empagliflozin via Friedel-Crafts acylation

generally involves two main steps: the formation of the acyl chloride from the corresponding

carboxylic acid, and the subsequent Lewis acid-catalyzed acylation of an aromatic ring.

Protocol 1: Aluminum Trichloride (AlCl₃) Catalyzed
Friedel-Crafts Acylation
This protocol is a widely employed method utilizing the strong Lewis acid, aluminum trichloride.
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Step 1: Preparation of the Acyl Chloride

To a solution of 5-bromo-2-chlorobenzoic acid or 5-iodo-2-chlorobenzoic acid in a suitable

solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[1]

Add oxalyl chloride or thionyl chloride dropwise to the mixture at a controlled temperature,

typically below 30°C.[1][2]

Stir the reaction mixture at room temperature until the conversion to the acyl chloride is

complete.

The resulting acyl chloride solution can be used directly in the next step after removing the

excess chlorinating agent and solvent under reduced pressure.[3]

Step 2: Friedel-Crafts Acylation

In a separate reaction vessel, prepare a slurry of aluminum trichloride (AlCl₃) in a solvent

such as dichloromethane or fluorobenzene itself.[4][5]

Cool the suspension to a temperature between 0°C and room temperature.

Slowly add the previously prepared acyl chloride solution to the AlCl₃ suspension.[5]

Add the aromatic substrate (e.g., fluorobenzene, ethoxybenzene, or anisole) to the reaction

mixture.[2][4][5]

Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g.,

20°C) for a period of 2 to 18 hours, monitoring for completion.[2][5]

Upon completion, carefully quench the reaction by pouring the mixture into ice water.[3][5]

Separate the organic layer, wash it with water, and then concentrate it to obtain the crude

diarylketone product.[5]

The product can be further purified by crystallization.[6]
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Protocol 2: Titanium Tetrachloride (TiCl₄) Catalyzed
Friedel-Crafts Acylation
This method offers an alternative to AlCl₃, sometimes resulting in cleaner reactions.[3]

Step 1: Preparation of 5-bromo-2-chlorobenzoyl chloride

Dissolve 5-bromo-2-chlorobenzoic acid in dichloromethane.

Add a catalytic amount of DMF.

Add oxalyl chloride (approx. 1.1 equivalents) dropwise at a low temperature (e.g., 6°C).[3]

Stir the mixture for 2 hours at the same temperature and then for 10 hours at 25°C.[3]

Evaporate the solvent to obtain the crude acyl chloride, which is then re-dissolved in

dichloromethane for the next step.[3]

Step 2: Friedel-Crafts Acylation

To the solution of the acyl chloride in dichloromethane, add a solution of titanium

tetrachloride (TiCl₄) (approx. 1.5 equivalents) in dichloromethane at 10–12°C.[3]

Stir the resulting mixture for 15 minutes at the same temperature.

Add phenetole (ethoxybenzene) (approx. 1.0 equivalent) at 5–8°C over 15 minutes.[3]

Stir the reaction for 2 hours at 5–8°C and then for an additional 2 hours at 25°C.[3]

Quench the reaction by pouring the mixture into ice water.[3]

Separate the organic phase and evaporate the solvent to yield the crude diarylketone

product.[3]

Data Presentation: Summary of Reaction Conditions
The following table summarizes the quantitative data from various reported protocols for the

Friedel-Crafts acylation step in the synthesis of Empagliflozin intermediates.
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Reactan
t 1 (Acyl
Source)

Reactan
t 2
(Aromat
ic)

Lewis
Acid

Solvent Temp. Time Yield
Referen
ce

5-iodo-2-

chlorobe

nzoyl

chloride

Fluorobe

nzene

Not

specified

Not

specified

Not

specified

Not

specified
94% [6]

5-bromo-

2-

chlorobe

nzoyl

chloride

Phenetol

e
TiCl₄

Dichloro

methane
5-25°C 4 hours

Not

specified
[3]

5-bromo-

2-

chlorobe

nzoyl

chloride

Ethoxybe

nzene

(Phenetol

e)

AlCl₃ or

AlBr₃

Dichloro

methane

Not

specified

Not

specified

Not

specified
[4]

5-bromo-

2-

chlorobe

nzoyl

chloride

Anisole AlCl₃
Dichloro

methane

20°C

(preferre

d)

6 hours

(preferre

d)

>99%

Purity
[2]

Compou

nd II

(Acyl

Chloride)

Fluorobe

nzene
AlCl₃

Fluorobe

nzene

Room

Temp.

Not

specified

Not

specified
[5]

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Friedel-Crafts

acylation protocol.
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Step 1: Acyl Chloride Formation

Step 2: Friedel-Crafts Acylation
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Caption: Workflow for Friedel-Crafts acylation in Empagliflozin synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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